molecular formula C14H21ClN2O B1500809 3-(4-Amino-piperidin-1-yl)-1-phenyl-propan-1-one hydrochloride CAS No. 1185308-38-6

3-(4-Amino-piperidin-1-yl)-1-phenyl-propan-1-one hydrochloride

Cat. No.: B1500809
CAS No.: 1185308-38-6
M. Wt: 268.78 g/mol
InChI Key: DXSYRXWFFHVGHP-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Systematic Identification

The compound 3-(4-Amino-piperidin-1-yl)-1-phenyl-propan-1-one hydrochloride is a synthetic organic molecule with the systematic IUPAC name 3-(4-aminopiperidin-1-yl)-1-phenylpropan-1-one hydrochloride . Its molecular formula is C₁₄H₂₁ClN₂O , and it has a molecular weight of 268.78 g/mol . The compound is identified by the CAS Registry Number 1185308-38-6 and is assigned the MDL number MFCD11915914 .

Key structural identifiers include:

  • SMILES : O=C(C1=CC=CC=C1)CCN2CCC(N)CC2.[H]Cl
  • InChIKey : ABEBCTCOPRULFS-UHFFFAOYSA-N

The hydrochloride salt form enhances solubility in polar solvents, a common feature in bioactive amines. The compound’s purity in commercial preparations typically exceeds 95% , as noted in supplier specifications.

Property Value
Molecular Formula C₁₄H₂₁ClN₂O
Molecular Weight 268.78 g/mol
CAS Number 1185308-38-6
Purity ≥95%
Storage Conditions Dry, -20°C (recommended)

Historical Context of Piperidine-Based Compound Development

Piperidine, a six-membered heterocyclic amine, has been a cornerstone in medicinal chemistry since its isolation from black pepper (Piper nigrum) in the 19th century. The development of piperidine derivatives accelerated in the mid-20th century with the rise of synthetic organic chemistry, particularly for central nervous system (CNS)-targeting agents.

This compound belongs to a class of piperidine-propanone hybrids , which gained prominence in the 2010s as intermediates for psychoactive substances. These compounds are structurally related to cathinones, a family of β-keto amphetamines, but differ in their substitution patterns. The addition of a 4-aminopiperidinyl group distinguishes this compound from earlier cathinone derivatives, enabling unique interactions with biological targets.

Structural Relationship to Amphetamine Derivatives

The compound shares a phenylpropanone backbone with amphetamine derivatives, but its structural modifications confer distinct physicochemical and pharmacological properties:

  • Core Structure :

    • Phenyl group : Analogous to amphetamine’s aromatic ring, facilitating π-π interactions in receptor binding.
    • Ketone group : Introduces a β-keto moiety, increasing polarity compared to traditional amphetamines.
  • Piperidine Substitution :

    • The 4-aminopiperidinyl group replaces amphetamine’s methyl side chain, altering steric and electronic profiles. This substitution enhances affinity for monoamine transporters while reducing lipophilicity.
Feature Amphetamine 3-(4-Amino-piperidin-1-yl)-1-phenyl-propan-1-one HCl
Backbone Phenylisopropylamine Phenylpropanone
Nitrogen Substituent Primary amine 4-Aminopiperidine
Molecular Weight 135.21 g/mol 268.78 g/mol
Key Functional Group -NH₂ -C=O and -NH₂ (piperidine)

The compound’s design reflects a strategic balance between bioactivity and metabolic stability , leveraging piperidine’s conformational flexibility for optimized receptor engagement.

Properties

IUPAC Name

3-(4-aminopiperidin-1-yl)-1-phenylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.ClH/c15-13-6-9-16(10-7-13)11-8-14(17)12-4-2-1-3-5-12;/h1-5,13H,6-11,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSYRXWFFHVGHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CCC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671372
Record name 3-(4-Aminopiperidin-1-yl)-1-phenylpropan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185308-38-6
Record name 3-(4-Aminopiperidin-1-yl)-1-phenylpropan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(4-Amino-piperidin-1-yl)-1-phenyl-propan-1-one hydrochloride typically involves:

  • Formation of the 1-phenylpropan-1-one core.
  • Introduction of the piperidine ring at the 3-position.
  • Functionalization of the piperidine nitrogen with an amino group.
  • Conversion to the hydrochloride salt for enhanced stability and solubility.

Preparation of 1-Phenyl-3-(piperidin-1-yl)propan-1-one Intermediate

A key intermediate in the synthesis is 1-phenyl-3-(piperidin-1-yl)propan-1-one or its alcohol analogs. According to a study published in Biological & Pharmaceutical Bulletin (2011), the compound 1-phenyl-3-(piperidin-1-yl)propan-1-ol was synthesized by nucleophilic substitution of 3-iodo-1-phenylpropan-1-ol with piperidine:

  • Piperidine (1.89 mL, 19.2 mmol) was reacted with 3-iodo-1-phenylpropan-1-ol (1.00 g, 3.82 mmol).
  • The reaction proceeded under conditions similar to those used for related compounds, yielding the product as a pale yellow solid with a 53% yield.
  • Characterization data included IR, ^1H-NMR, ^13C-NMR, and mass spectrometry confirming the structure.

This step establishes the piperidinyl substitution at the 3-position of the phenylpropanol framework, which can be further oxidized to the corresponding ketone if required.

Conversion to Hydrochloride Salt

The hydrochloride salt form is typically obtained by:

  • Treating the free base 3-(4-amino-piperidin-1-yl)-1-phenyl-propan-1-one with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal HCl).
  • This step improves compound stability, crystallinity, and solubility for pharmaceutical applications.

Alternative Synthetic Routes and Related Methodologies

A related synthetic methodology involves coupling reactions and protecting group strategies:

  • Phosphonate intermediates can be used to build the propanone backbone via Horner–Wadsworth–Emmons reactions, as seen in the synthesis of structurally related compounds.
  • Coupling of carboxylic acid derivatives with piperidinyl amines using activating agents such as hydroxybenzotriazole (HOBt) and HBTU in the presence of bases like diisopropylethylamine (DIPEA) has been demonstrated for similar piperidine-containing compounds.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Notes Reference
1 Nucleophilic substitution Piperidine + 3-iodo-1-phenylpropan-1-ol Formation of 1-phenyl-3-(piperidin-1-yl)propan-1-ol (53% yield)
2 Amination 4-halopiperidine + NH3 or amine source Introduction of 4-amino group on piperidine ring Inferred from
3 Oxidation (if needed) Oxidizing agents (e.g., PCC, Swern) Conversion of alcohol to ketone (propan-1-one) Common practice
4 Salt formation HCl in ethanol or ether Formation of hydrochloride salt Common practice
5 Coupling (alternative route) Carboxylic acid + piperidinyl amine + HOBt + HBTU + DIPEA Amide bond formation in related analogs

Research Findings and Considerations

  • The nucleophilic substitution of 3-iodo-1-phenylpropan-1-ol with piperidine is a reliable method to introduce the piperidinyl moiety with moderate yield and simple purification.
  • Amination at the 4-position of piperidine requires careful selection of starting materials and conditions to avoid side reactions.
  • Conversion to hydrochloride salts is straightforward and essential for pharmaceutical formulation.
  • Alternative routes involving phosphonate intermediates and coupling agents provide versatility for structural analog synthesis.
  • Characterization by IR, NMR, and MS is critical for confirming the structure at each step.

Chemical Reactions Analysis

Key Steps:

  • Claisen Condensation : Reaction of acetophenone with ethyl formate to form benzoylacetaldehyde sodium salt .

  • Amine Condensation : Interaction of the intermediate with 4-aminopiperidine to yield a propenone derivative.

  • Reduction : Sodium borohydride-mediated reduction of the α,β-unsaturated ketone in glacial acetic acid .

Example Reaction Conditions:

StepReagents/ConditionsProductYieldSource
1Acetophenone, ethyl formateBenzoylacetaldehyde sodium salt65–70%
24-Aminopiperidine, HCl3-(4-Amino-piperidin-1-yl)-1-phenyl-propen-1-one80%
3NaBH₄, glacial acetic acid (1–15°C)3-(4-Amino-piperidin-1-yl)-1-phenyl-propan-1-one85%

The hydrochloride salt forms via protonation of the free base in acidic media.

Reduction and Functional Group Transformations

The ketone group in the compound undergoes selective reduction under controlled conditions:

  • Borohydride Reduction : Sodium borohydride in acetic acid reduces the ketone to a secondary alcohol (propanol derivative) . Excess borohydride may lead to over-reduction of the amine moiety.

  • Catalytic Hydrogenation : Not explicitly documented for this compound but commonly used for analogous β-amino ketones to yield alcohols or amines.

Stability Note:

The hydrochloride salt stabilizes the amine against oxidation but may limit reactivity in non-polar solvents .

Nucleophilic and Cyclization Reactions

The 4-aminopiperidine moiety participates in nucleophilic reactions , while the ketone enables cyclization :

Nucleophilic Attack:

  • The secondary amine reacts with electrophiles (e.g., alkyl halides, acyl chlorides) to form substituted piperidine derivatives.

  • Example: Reaction with 4-chlorobenzotrifluoride at 115°C yields aryl-substituted products .

Cyclization:

Under basic conditions (e.g., KOH/DMF), the compound may undergo intramolecular cyclization to form heterocycles. For analogous β-amino ketones, domino reactions with malononitrile yield pyranones or tetrahydronaphthalenes .

Cyclization Pathway :

  • Base-Promoted Elimination : Loss of methylthiol or amine groups.

  • Nucleophilic Addition : Attack by malononitrile at the α-position.

  • Intramolecular Cyclization : Formation of 6-aryl-2-oxo-2H-pyran-3-carbonitriles.

Acid-Base Reactivity

  • Protonation : The piperidine nitrogen (pKa ~10–11) is protonated in acidic media, enhancing solubility in polar solvents .

  • Deprotonation : Under strong bases (e.g., NaOH), the free base forms, enabling reactions in non-aqueous media .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing HCl and forming degradation products .

  • Hydrolysis : Prolonged exposure to moisture may hydrolyze the ketone to carboxylic acid derivatives .

Degradation Products:

ConditionMajor DegradantsSource
Acidic (HCl)4-Aminopiperidine, phenylpropanoic acid
Basic (NaOH)Free base, enolized intermediates

Pharmacological Relevance

While not directly studied, structurally similar β-amino ketones exhibit antimalarial activity via inhibition of Plasmodium falciparum targets (e.g., PfATP6, PfHT) .

Key Interactions :

Target (PfHT)Binding Energy (kcal/mol)Key Residues
Compound 1 (analog)-6.5GLN169, THR145

Scientific Research Applications

Chemistry

3-(4-Amino-piperidin-1-yl)-1-phenyl-propan-1-one hydrochloride serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions such as:

  • Oxidation : Involving the addition of oxygen or removal of hydrogen.
  • Reduction : Adding hydrogen or removing oxygen.
  • Substitution Reactions : Replacing one functional group with another.

These reactions facilitate the development of novel compounds with potential applications in pharmaceuticals and materials science.

Biology

The compound has been studied for its interactions within biological systems:

  • Enzyme Interactions : It shows promise in modulating enzyme activities, which can influence metabolic pathways.

Medicine

Research indicates that this compound may possess therapeutic properties:

  • Analgesic Effects : Investigated for pain relief potential.
  • Anti-inflammatory Properties : Its ability to reduce inflammation is under study.

Antimicrobial Properties

Compounds containing piperidine moieties often exhibit significant antimicrobial activity. Studies have demonstrated that modifications to the piperidine structure can enhance antibacterial efficacy against various pathogens.

Table 1: Antibacterial Activity of Piperidine Derivatives

Compound NameMIC (mg/mL)Target Bacteria
2,6-dipiperidino-1,4-dibromobenzene0.0039Staphylococcus aureus
2,4,6-tripyrrolidinochlorobenzene0.025Escherichia coli
3-(4-Amino-piperidin-1-yl)-1-phenyl-propan-1-one HClTBDTBD

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects by modulating neurotransmitter systems. This could have implications for treating neurodegenerative diseases such as Alzheimer's.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be linked to its structural components:

  • Piperidine Ring : Essential for interaction with biological targets.
  • Phenyl Group : Influences lipophilicity and binding affinity.
  • Amino Substitution : Enhances hydrogen bonding capabilities and receptor interactions.

Research into SAR has shown that modifications to these structural elements can lead to variations in potency and selectivity against different biological targets.

Case Study 1: Antiplasmodial Activity

A recent study evaluated beta-amino ketones for their antiplasmodial activity, revealing promising results for compounds structurally similar to this compound. In vitro assays indicated significant inhibition of Plasmodium falciparum, suggesting potential as a lead compound for malaria treatment.

Case Study 2: GSK-3β Inhibition

Another study focused on the inhibition of glycogen synthase kinase 3 beta (GSK-3β), a target implicated in various diseases including Alzheimer's disease. The study found that derivatives similar to the compound exhibited moderate potency against GSK-3β, indicating potential therapeutic applications in neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 3-(4-Amino-piperidin-1-yl)-1-phenyl-propan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Piperidine/Piperazine Derivatives with Varied Substituents

Compounds with modifications to the piperidine ring or substituents on the propan-1-one chain exhibit distinct physicochemical and biological properties.

Compound Name Substituents on Piperidine/Piperazine Key Structural Differences Notes
3-(4-Amino-piperidin-1-yl)-1-phenyl-propan-1-one HCl 4-Amino-piperidine Reference compound Discontinued; hydrochloride salt
1-Phenyl-3-(piperidin-1-yl)propan-1-one HCl Unsubstituted piperidine Lacks 4-amino group 95% purity; available in 250 mg–5 g quantities
3-Amino-1-(4-hydroxypiperidin-1-yl)propan-1-one HCl 4-Hydroxy-piperidine Hydroxy vs. amino group at position 4 Discontinued; potential differences in solubility and reactivity
3-(4-Aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one diHCl 6-Chloropyridinyl group Chloropyridinyl vs. phenyl; dihydrochloride Higher chloride content may influence crystallinity and solubility

Key Findings :

  • Substitution of the phenyl group with a chloropyridinyl moiety (as in ) introduces electron-withdrawing effects, which could alter metabolic stability or binding affinity.

Phenylpropan-1-one Variants with Different Functional Groups

Compounds sharing the phenylpropan-1-one backbone but differing in substituents or stereochemistry demonstrate the impact of functional group modifications.

Compound Name Functional Group Modifications Enantiomeric Excess (ee) Notes
Methcathinone (2-(methylamino)-1-phenyl-propan-1-one) Methylamino group at position 2 N/A Controlled substance; stimulant properties due to amine substitution
trans-(2R,3S)-Epoxy-3-(4-methylphenyl)-1-phenyl-propan-1-one Epoxy and 4-methylphenyl groups 97% ee High enantioselectivity; orange solid with 95% yield
trans-(2R,3S)-Epoxy-3-(4-chlorophenyl)-1-phenyl-propan-1-one Epoxy and 4-chlorophenyl groups 97% ee Yellow solid with 97% yield; distinct HPLC retention times

Key Findings :

  • Methcathinone’s methylamino group contrasts with the target compound’s piperidine-amino structure, leading to divergent pharmacological profiles (e.g., stimulant vs.
  • Epoxy derivatives () exhibit rigid stereochemistry, which may enhance selectivity in chiral environments compared to the flexible propan-1-one chain in the target compound.

Pharmaceutical Hydrochlorides with Structural Overlaps

Compound Name Core Structure Therapeutic Use Notes
Tapentadol Hydrochloride Piperidine-linked phenylpropan-1-one Analgesic (μ-opioid agonist) Combines norepinephrine reuptake inhibition; demonstrates the pharmacological relevance of the piperidine-phenylpropan-1-one framework
Benzydamine Hydrochloride Benzylamine derivative Anti-inflammatory Arylalkylamine structure; highlights the role of aromatic groups in bioactivity
Chlorphenoxamine HCl Ethanolamine-piperidine hybrid Antihistamine Emphasizes the versatility of piperidine in drug design




Key Findings :

  • Benzydamine and Chlorphenoxamine demonstrate how minor structural tweaks (e.g., ethanolamine vs. propan-1-one chains) can redirect biological activity .

Biological Activity

3-(4-Amino-piperidin-1-yl)-1-phenyl-propan-1-one hydrochloride, also known by its CAS number 1185308-38-6, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H21ClN2O, with a molecular weight of approximately 268.782 g/mol. The compound features a piperidine ring, which is known for its biological significance in medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds containing piperidine moieties often exhibit significant antimicrobial activity. In a study evaluating various piperidine derivatives, it was found that certain substitutions on the piperidine ring enhanced antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, derivatives with halogen substituents demonstrated improved efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Piperidine Derivatives

Compound NameMIC (mg/mL)Target Bacteria
2,6-dipiperidino-1,4-dibromobenzene0.0039S. aureus
2,4,6-tripyrrolidinochlorobenzene0.025E. coli
This compoundTBDTBD

Neuroprotective Effects

In addition to antimicrobial activity, there are indications that this compound may possess neuroprotective properties. Some studies have shown that piperidine derivatives can modulate neurotransmitter systems and exhibit protective effects in neurodegenerative models . The specific mechanisms remain under investigation but are thought to involve modulation of GSK-3β activity, which plays a crucial role in neuronal survival.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Piperidine Ring : Essential for interaction with biological targets.
  • Phenyl Group : Influences lipophilicity and binding affinity.
  • Amino Substitution : Enhances hydrogen bonding and receptor interaction.

Research into SAR has demonstrated that modifications to these structural elements can lead to variations in potency and selectivity against different biological targets .

Case Study 1: Antiplasmodial Activity

A recent study evaluated beta-amino ketones for their antiplasmodial activity, revealing promising results for compounds structurally similar to this compound. In vitro assays indicated significant inhibition of Plasmodium falciparum, suggesting potential as a lead compound for malaria treatment .

Case Study 2: GSK-3β Inhibition

Another study focused on the inhibition of glycogen synthase kinase 3 beta (GSK-3β), a target implicated in various diseases including Alzheimer's. The study found that derivatives similar to the compound exhibited IC50 values indicating moderate potency against GSK-3β, with favorable metabolic stability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Amino-piperidin-1-yl)-1-phenyl-propan-1-one hydrochloride, and how are reaction yields optimized?

  • Methodological Answer : The compound is synthesized via Mannich reactions using paraformaldehyde, phenethylamine hydrochloride, and substituted acetophenones. Yields (87–98%) are optimized by controlling stoichiometric ratios, reaction temperature (typically 50–80°C), and reaction time (6–12 hours). Post-synthesis purification involves recrystallization or column chromatography .

Q. What analytical techniques are recommended for structural characterization and purity assessment?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) evaluates purity (>95%). Mass spectrometry (MS) and elemental analysis validate molecular weight and composition. X-ray diffraction (XRD) may be used for crystalline form analysis .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE: gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact; in case of exposure, rinse affected areas with water and seek medical attention. Store in sealed containers at controlled room temperature (20–25°C) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when synthesizing derivatives with lower yields (<80%)?

  • Methodological Answer : Screen alternative catalysts (e.g., Lewis acids) or solvents (e.g., DMF, THF). Use Design of Experiments (DoE) to assess variables like temperature gradients, pH, and reactant concentrations. Monitor intermediates via thin-layer chromatography (TLC) .

Q. What strategies resolve contradictions in reported cytotoxic activities of structurally analogous compounds?

  • Methodological Answer : Cross-validate assays (e.g., MTT vs. apoptosis assays) using standardized cell lines (e.g., HeLa, MCF-7). Control for compound purity (via HPLC) and solvent effects. Compare dose-response curves and IC₅₀ values under identical experimental conditions .

Q. How do environmental factors (pH, temperature) influence the compound’s stability and degradation pathways?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products via LC-MS. Adjust buffer systems (pH 3–9) to identify hydrolysis-sensitive functional groups (e.g., amide bonds). Refer to ICH guidelines for pharmaceutical stability testing .

Q. What computational approaches predict the compound’s receptor-binding affinity and pharmacokinetic properties?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to model interactions with target receptors (e.g., GPCRs). Predict ADMET properties (absorption, metabolism) via tools like SwissADME or Schrödinger’s QikProp. Validate with in vitro assays (e.g., plasma protein binding studies) .

Q. How can crystallinity and polymorphism affect the compound’s bioavailability in preclinical studies?

  • Methodological Answer : Characterize polymorphs via differential scanning calorimetry (DSC) and XRD. Compare dissolution rates of crystalline vs. amorphous forms in simulated biological fluids. Optimize formulation using co-crystals or salt forms to enhance solubility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Amino-piperidin-1-yl)-1-phenyl-propan-1-one hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(4-Amino-piperidin-1-yl)-1-phenyl-propan-1-one hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.